N-(3-chloro-4-fluorophenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
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Overview
Description
N-(3-Chloro-4-fluorophenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorofluorophenyl group, a methylphenylsulfanyl group, and an anthracenecarboxamide core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the anthracenecarboxamide core, followed by the introduction of the chlorofluorophenyl and methylphenylsulfanyl groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-fluorophenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorofluorophenyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-(3-Chloro-4-fluorophenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound shares the chlorofluorophenyl group but has a different core structure.
2,6-Difluoro-3-methylbenzamide, N-(3-chloro-4-fluorophenyl): Similar in having the chlorofluorophenyl group but differs in the rest of the structure.
Uniqueness
N-(3-Chloro-4-fluorophenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide is unique due to its combination of functional groups and the anthracenecarboxamide core. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific applications.
Properties
Molecular Formula |
C28H17ClFNO3S |
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Molecular Weight |
502.0 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-(4-methylphenyl)sulfanyl-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C28H17ClFNO3S/c1-15-6-9-17(10-7-15)35-27-21(28(34)31-16-8-13-23(30)22(29)14-16)12-11-20-24(27)26(33)19-5-3-2-4-18(19)25(20)32/h2-14H,1H3,(H,31,34) |
InChI Key |
HINLEXVGVXWBQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC(=C(C=C5)F)Cl |
Origin of Product |
United States |
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